2-Bromo-5-chloro-4-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(7)5(3)9/h2H,9H2,1H3 |
InChI Key |
LXSDVLDYIPGAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Key Steps :
Starting Material Preparation :
- Pyridine derivatives such as 4-methylpyridine or 3-amino-2-chloro-4-methylpyridine are used as precursors.
- Functional groups are introduced through halogenation or other substitution reactions.
-
- Bromination is achieved using reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or ethyl acetate.
- Chlorination is performed using chlorinating agents like POCl₃ or PCl₅ under reflux conditions.
-
- The reaction mixture is quenched with water, and the organic phase is extracted using solvents like methylene chloride or chloroform.
- Purification is done via flash chromatography on silica gel using solvent mixtures like ethyl acetate/hexane.
Specific Synthetic Routes
Route 1: Halogenation of Pyridine Derivatives
This method involves sequential halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyridine ring.
- Dissolve 2-bromo-5-methylpyridine in carbon tetrachloride.
- Add NBS and irradiate the solution with a UV lamp for 3 hours.
- Cool the reaction mixture, remove the solvent by vacuum distillation, and purify the residue via chromatography.
- Temperature: 75°C
- Solvent: Carbon tetrachloride
- Purification: Flash column chromatography
Route 2: Chlorination Using POCl₃
This approach uses strong chlorinating agents to functionalize pyridine derivatives.
- Treat 3-cyano-4-methyl-2-pyridone with POCl₃ and PCl₅ under reflux at ~115°C for 2 hours.
- Remove excess chlorinating agents by distillation.
- Cool the reaction mixture, add water, and isolate the product by filtration.
- Temperature: Reflux (~115°C)
- Chlorinating Agents: POCl₃ (10 parts) and PCl₅ (1 part)
Conversion of Intermediates
The intermediate compounds (e.g., 3-amido derivatives) are converted into This compound through amination reactions.
- Treat the cyano intermediate with concentrated sulfuric acid at ~90°C to form amido derivatives.
- Add a strong base (e.g., sodium hydroxide) and bromine to convert amido compounds into amino derivatives.
- Heat the reaction mixture to ~70°C for 1 hour, then extract the product using methylene chloride.
Data Table: Key Reaction Parameters
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄, 75°C | Introduction of bromine at position 5 |
| Chlorination | POCl₃, PCl₅ | Reflux (~115°C) | Introduction of chlorine at position 2 |
| Amination | NaOH, Bromine | ~70°C | Conversion to amino group at position 3 |
| Purification | Silica gel chromatography | Ethyl acetate/hexane mix | Isolation of pure compound |
Notes on Optimization
- Temperature Control : Precise temperature regulation during halogenation ensures selective substitution without overreaction.
- Solvent Selection : Using inert solvents like carbon tetrachloride prevents side reactions during bromination.
- Purification Techniques : Flash chromatography effectively removes impurities, yielding high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-4-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the amine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Variations in halogen and alkyl/alkoxy group positions significantly alter electronic properties and reactivity:
Key Observations :
- Halogen Positioning : Bromine at position 2 (target compound) vs. position 5 (CID 86642072) alters electron-withdrawing effects, impacting nucleophilic aromatic substitution rates.
- Methyl vs.
- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit stronger hydrogen-bonding networks due to additional nitrogen atoms, leading to higher melting points and crystallinity .
Physicochemical Properties
- Melting Points : Pyrimidine derivatives (e.g., 460–461 K ) generally exhibit higher melting points than pyridines due to stronger intermolecular forces.
- Solubility : The methyl group in the target compound may enhance lipophilicity, improving solubility in organic solvents compared to polar methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
